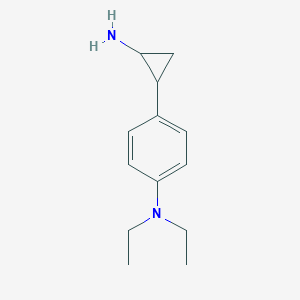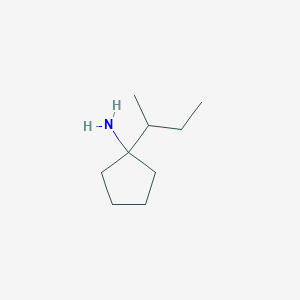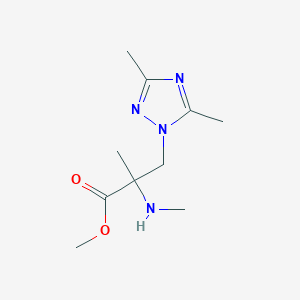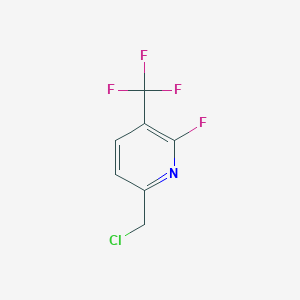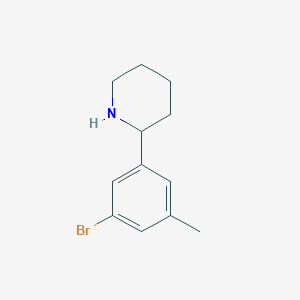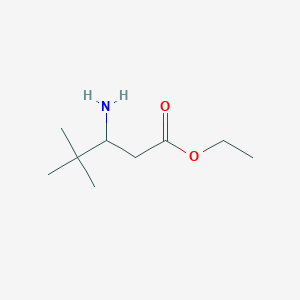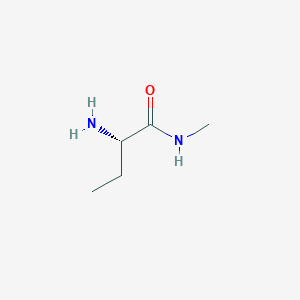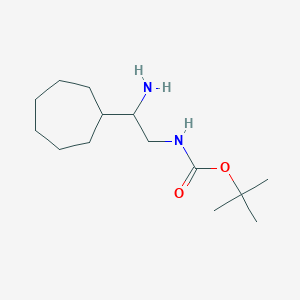
tert-Butyl (2-amino-2-cycloheptylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-amino-2-cycloheptylethyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2-cycloheptylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-amino-2-cycloheptylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of tert-butyl N-(2-amino-2-cycloheptylethyl)carbamate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-amino-2-cycloheptylethyl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the tert-butyl group.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Free amine.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-amino-2-cycloheptylethyl)carbamate is used as a protecting group in peptide synthesis. It helps in the selective protection of amino groups, allowing for the sequential addition of amino acids to form peptides .
Biology: In biological research, this compound is used to study the effects of carbamate-protected amines on various biological systems. It can be used to investigate enzyme-substrate interactions and the role of amines in biological processes .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It helps in the protection of amino groups during the synthesis of complex drug molecules .
Industry: In the industrial sector, tert-butyl N-(2-amino-2-cycloheptylethyl)carbamate is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-2-cycloheptylethyl)carbamate involves the protection of amino groups through the formation of a stable carbamate ester. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino group. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cycloheptylethyl group.
tert-Butyl N-(2-aminoethyl)carbamate: Similar but with an ethyl group instead of a cycloheptylethyl group.
tert-Butyl N-(2-amino-2-cyclohexylethyl)carbamate: Similar but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness: tert-Butyl N-(2-amino-2-cycloheptylethyl)carbamate is unique due to the presence of the cycloheptylethyl group, which provides additional steric hindrance and stability compared to other similar compounds. This makes it particularly useful in applications where enhanced stability and selective protection of amino groups are required .
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-2-cycloheptylethyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-12(15)11-8-6-4-5-7-9-11/h11-12H,4-10,15H2,1-3H3,(H,16,17) |
InChI Key |
DLWPQUYKDPNMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


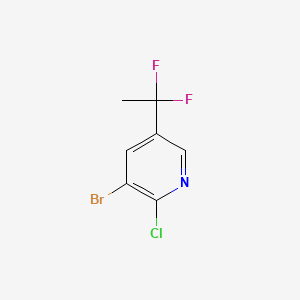

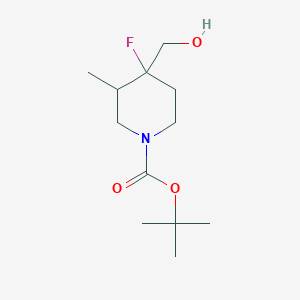
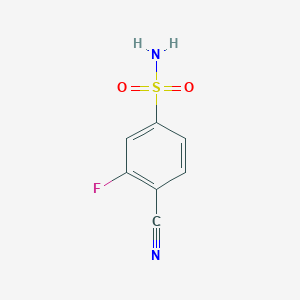
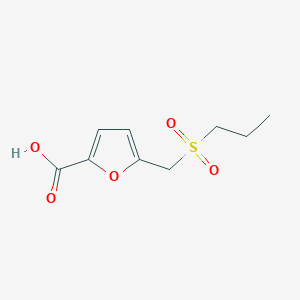
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
